molecular formula C23H16N2O5 B6418446 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 931954-17-5

2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B6418446
CAS No.: 931954-17-5
M. Wt: 400.4 g/mol
InChI Key: YGZKJHIDQDXPQP-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative characterized by a 1,2,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group at position 3 and fused to a benzo[f]chromen-3-one core. The benzo[f]chromen-3-one scaffold is structurally analogous to coumarins, which are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The integration of the 1,2,4-oxadiazole moiety enhances structural diversity and may improve bioavailability or target specificity due to its electron-rich heterocyclic nature .

Properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-27-14-8-9-16(20(11-14)28-2)21-24-22(30-25-21)18-12-17-15-6-4-3-5-13(15)7-10-19(17)29-23(18)26/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZKJHIDQDXPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This step involves the reaction of the benzochromenone intermediate with a suitable nitrile oxide precursor, often under reflux conditions in the presence of a catalyst.

    Substitution with the dimethoxyphenyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds similar to 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties
    • The oxadiazole moiety is known for its antimicrobial properties. Research indicates that compounds containing the oxadiazole structure exhibit significant antibacterial and antifungal activities. This compound may serve as a lead structure for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Studies have reported that oxadiazole derivatives possess anti-inflammatory properties. The compound could potentially be explored for its ability to modulate inflammatory pathways, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs)
    • The unique electronic properties of compounds like this compound make them suitable candidates for use in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed in display technologies .
  • Photovoltaic Devices
    • The compound's photophysical properties suggest potential applications in photovoltaic devices. Research into similar compounds has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge transport .

Biological Research Applications

  • Fluorescent Probes
    • The compound can be utilized as a fluorescent probe in biological imaging due to its ability to fluoresce under specific conditions. This application is vital for tracking biological processes in live cells and tissues .
  • Drug Delivery Systems
    • There is ongoing research into the use of oxadiazole derivatives in drug delivery systems. Their ability to interact with biological membranes may facilitate the development of novel drug carriers that enhance the bioavailability of therapeutic agents .

Case Studies

StudyFocusFindings
Terashita et al., 2002Analgesic PropertiesDemonstrated analgesic effects of oxadiazole derivatives in animal models .
Romero, 2001Antiviral ActivityReported antiviral activity against picornaviruses for compounds with oxadiazole structures .
Recent ResearchAnticancer ActivityIdentified cytotoxic effects on various cancer cell lines with potential mechanisms involving apoptosis .

Mechanism of Action

The mechanism of action of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzocoumarin derivatives include substitutions on the oxadiazole ring and modifications to the coumarin core. Below is a comparative analysis of physicochemical properties and synthesis efficiency:

Compound Name Substituent on Oxadiazole/Coumarin Yield (%) Melting Point (°C) Key References
Target Compound 2,4-Dimethoxyphenyl Not reported Not reported
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) Benzo[d][1,3]dioxol-5-yl 32 168–170
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) 3,4-Dimethoxyphenyl 55 127–129
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone (11) Phenyl 40 Not reported
2-([1,2,4]triazolo[4,3-a]pyrimidin-5-yl)-3H-benzo[f]chromen-3-one (15c) [1,2,4]Triazolo[4,3-a]pyrimidinyl 90 232–234

Key Observations:

  • Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl group in compound 14, which may alter electronic properties and solubility.

Biological Activity

The compound 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. Its structure can be broken down into key components:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Benzo[f]chromen Moiety : Often associated with anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to cell death.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity .
    • Another investigation found that it induced apoptosis through the mitochondrial pathway in colorectal cancer cells .
  • Anti-inflammatory Effects :
    • Research indicated that the compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages . This suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • In vitro assays revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 < 10 µM in MCF-7 cells
Anti-inflammatoryReduced TNF-α levels
AntimicrobialModerate activity against E. coli

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one, and what are their key optimization parameters?

  • Methodological Answer : A general approach involves cyclocondensation between 4-oxochromane-2-carboxylic acid derivatives and amidoximes. Activating agents like 1,1'-carbonyldiimidazole (CDI) in DMF at 60–80°C yield oxadiazole-chromenone hybrids with good efficiency (65–85% yields). Critical parameters include stoichiometric control of amidoximes, reaction time (6–12 hours), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of 1^1H and 13^{13}C NMR to confirm substituent positions and oxadiazole-chromenone connectivity. Elemental analysis (C, H, N) should align with theoretical values (±0.4%). High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive confirmation. For example, X-ray analysis of analogous compounds resolves ambiguities in tautomeric forms .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values ≤50 µg/mL indicating promise .
  • Antioxidant : DPPH radical scavenging assays (IC50_{50} comparison with ascorbic acid) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : If NMR suggests dynamic tautomerism but X-ray shows a single conformation, employ variable-temperature NMR (VT-NMR) to detect equilibrium shifts. For crystallographic discrepancies, refine data using software like SHELXL and validate hydrogen bonding patterns. Cross-validate with computational methods (DFT calculations for optimized geometries) .

Q. What experimental design principles apply to optimizing reaction yields for scaled synthesis?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial) to test variables: temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst loading (CDI: 1.2–2.0 eq). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design for analogous oxadiazoles achieved 92% yield by balancing activation energy and steric effects .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer : Design a congener library by modifying:

  • Oxadiazole substituents : Replace 2,4-dimethoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
  • Chromenone core : Introduce halogens (e.g., Br at position 6) or extend conjugation (e.g., fused rings).
    • Evaluate changes via dose-response curves in target assays (e.g., IC50_{50} shifts ≥10-fold indicate critical pharmacophores) .

Q. What advanced analytical techniques are recommended for studying metabolic stability?

  • Methodological Answer : Use HPLC-MS/MS with liver microsomes (human/rat) to identify phase I/II metabolites. Quantify half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}). For oxidative metabolites, employ high-resolution orbitrap MS with H/D exchange to localize hydroxylation sites .

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